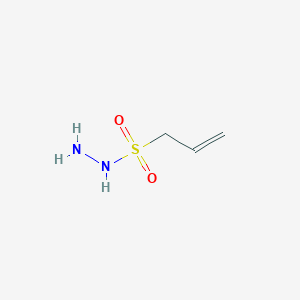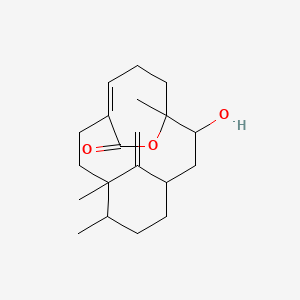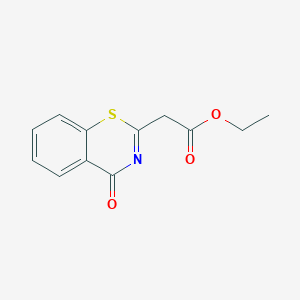![molecular formula C24H48N4V B14474630 Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] CAS No. 65367-10-4](/img/structure/B14474630.png)
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is a chemical compound that features a vanadium ion in the +4 oxidation state coordinated to four piperidin-1-yl methanide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] typically involves the reaction of vanadium tetrachloride with piperidin-1-yl methanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the vanadium precursor. The process involves the following steps:
- Dissolution of vanadium tetrachloride in an anhydrous solvent such as tetrahydrofuran (THF).
- Addition of piperidin-1-yl methanide to the solution.
- Stirring the reaction mixture at a low temperature to facilitate the formation of the desired complex.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides or other complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands around the vanadium center can be substituted with other ligands, resulting in new complexes with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes.
科学研究应用
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of diabetes and cancer.
Industry: It is used in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
作用机制
The mechanism by which Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] exerts its effects involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, influencing the compound’s reactivity and stability. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but the compound’s redox properties play a crucial role in its mechanism of action.
相似化合物的比较
Similar Compounds
- Vanadium(4+) tetrakis[(pyrrolidin-1-yl)methanide]
- Vanadium(4+) tetrakis[(morpholin-1-yl)methanide]
- Vanadium(4+) tetrakis[(azepan-1-yl)methanide]
Uniqueness
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. The presence of the piperidin-1-yl methanide ligands can influence the compound’s solubility, coordination behavior, and overall performance in various applications.
属性
CAS 编号 |
65367-10-4 |
|---|---|
分子式 |
C24H48N4V |
分子量 |
443.6 g/mol |
IUPAC 名称 |
1-methanidylpiperidine;vanadium(4+) |
InChI |
InChI=1S/4C6H12N.V/c4*1-7-5-3-2-4-6-7;/h4*1-6H2;/q4*-1;+4 |
InChI 键 |
MLEHKDXKVBWEFF-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[V+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
phosphanium bromide](/img/structure/B14474567.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)

![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)







![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
